molecular formula C29H44O5 B1250439 Luffasterol A

Luffasterol A

Cat. No. B1250439
M. Wt: 472.7 g/mol
InChI Key: LULBFAIQTMKTGW-DIRNYYKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luffasterol A is a natural product found in Luffariella with data available.

Scientific Research Applications

Chemical Composition and Isolation

  • Luffasterols A-C are 9,11-secosterols isolated from the Palauan sponge Luffariella sp., containing a unique ring system and different side chains. Their structures were elucidated through spectroscopic data analysis (Reddy, Harper, & Faulkner, 1997).

Pharmacological Potential

  • Lupeol , a triterpene related to Luffasterol A, has been explored for its beneficial effects as a therapeutic and preventive agent for various disorders, including anti-inflammatory and anti-cancer properties. Its mechanisms involve targeting molecular pathways like NFkappaB, cFLIP, and Wnt/beta-catenin in various cells. It is notable for its lack of toxicity to normal cells at therapeutic doses (Saleem, 2009).

Synthetic and Bioactivity Studies

  • The first synthesis of Luffarin I , a sesterterpenolide from the sponge Luffariella geometrica, was achieved, showing potential antiproliferative activities against human solid tumor cell lines (Urosa et al., 2015).

Mechanical Properties

  • Studies have explored the mechanical properties of luffa sponge , finding remarkable stiffness, strength, and energy absorption capacities. This research opens potential applications of luffa sponge as a sustainable engineering material for various practical uses (Shen et al., 2012).

Antioxidant and Anti-Diabetic Potential

  • Luffa echinata has been investigated for its phytoconstituents and in vitro antioxidant, anti-diabetic, anticancer, and anti-acetylcholine esterase activities. This study revealed significant potential as a source for natural antioxidants and therapeutic agents for diabetes and cancer (Patel & Ghane, 2021).

Traditional Uses and Pharmacology

  • Luffa acutangula has been used traditionally to treat various health conditions. More than 50 chemical compounds have been isolated from the plant, exhibiting pharmacological activities like antidiabetic, hepatoprotective, and anticancer. Preclinical studies suggest its safety for human consumption, but further clinical evaluation is recommended (Shendge & Belemkar, 2018).

properties

Molecular Formula

C29H44O5

Molecular Weight

472.7 g/mol

IUPAC Name

[(1aS,4aS,7S,8aR)-4a-methyl-3-[(1R,2R,3R)-2-methyl-3-[(2R)-6-methylheptan-2-yl]-2-(2-oxoethyl)cyclopentyl]-4-oxo-5,6,7,8-tetrahydro-1aH-naphtho[1,8a-b]oxiren-7-yl] acetate

InChI

InChI=1S/C29H44O5/c1-18(2)8-7-9-19(3)23-10-11-24(27(23,5)14-15-30)22-16-25-29(34-25)17-21(33-20(4)31)12-13-28(29,6)26(22)32/h15-16,18-19,21,23-25H,7-14,17H2,1-6H3/t19-,21+,23-,24+,25+,27-,28-,29+/m1/s1

InChI Key

LULBFAIQTMKTGW-DIRNYYKDSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@H]([C@]1(C)CC=O)C2=C[C@H]3[C@@]4(O3)C[C@H](CC[C@@]4(C2=O)C)OC(=O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC(C1(C)CC=O)C2=CC3C4(O3)CC(CCC4(C2=O)C)OC(=O)C

synonyms

luffasterol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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